Dimethyl 5-fluoromethylisophthalate
Description
Dimethyl 5-fluoroisophthalate (CAS: 17449-48-8) is an aromatic dicarboxylate ester characterized by a fluorine substituent at the 5-position of the isophthalate backbone. This compound is structurally defined by two methyl ester groups at the 1- and 3-positions of the benzene ring, with a fluorine atom substituting the 5-position. It is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced polymers. However, its handling requires caution due to its classification as harmful via inhalation, skin contact, or ingestion .
Notably, the term "fluoromethyl" (indicating a -CH₂F group) is distinct from "fluoro" (a single fluorine substituent). This article focuses on structurally analogous derivatives for comparative analysis.
Properties
Molecular Formula |
C11H11FO4 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
dimethyl 5-(fluoromethyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H11FO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
SMNKQEFUHYUXHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CF)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The electron-withdrawing nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups enhance electrophilicity, making these derivatives reactive in substitution reactions. The cyano (-CN) group (Dimethyl 5-cyanoisophthalate) imparts strong electron-withdrawing character, useful in polymerization or cross-coupling reactions .
Thermal Stability :
- Dimethyl 5-hydroxyisophthalate exhibits a well-defined melting point (162–164°C), suggesting higher crystallinity compared to fluorinated or nitro derivatives .
Molecular Weight :
- Halogenated derivatives (e.g., iodo, fluoro) show significant differences in molecular weight, influencing solubility and volatility. Dimethyl 5-iodoisophthalate (344.08 g/mol) is heavier than its fluoro analog (212.18 g/mol) .
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